molecular formula C11H15Br2N B13288205 (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine

(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine

Cat. No.: B13288205
M. Wt: 321.05 g/mol
InChI Key: MNFPUXWQBCKTFN-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is an organic compound characterized by the presence of a butan-2-yl group attached to a [(3,4-dibromophenyl)methyl]amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine typically involves the reaction of 3,4-dibromobenzyl chloride with butan-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various organic compounds.

Biology

In biological research, this compound can be used to study the effects of brominated aromatic amines on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(3,4-dibromophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (Butan-2-yl)[(3,4-dichlorophenyl)methyl]amine
  • (Butan-2-yl)[(3,4-difluorophenyl)methyl]amine
  • (Butan-2-yl)[(3,4-dimethylphenyl)methyl]amine

Uniqueness

(Butan-2-yl)[(3,4-dibromophenyl)methyl]amine is unique due to the presence of bromine atoms, which impart distinct reactivity and interaction profiles compared to its chloro, fluoro, and methyl analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding, making it a valuable tool in both synthetic and biological applications.

Properties

Molecular Formula

C11H15Br2N

Molecular Weight

321.05 g/mol

IUPAC Name

N-[(3,4-dibromophenyl)methyl]butan-2-amine

InChI

InChI=1S/C11H15Br2N/c1-3-8(2)14-7-9-4-5-10(12)11(13)6-9/h4-6,8,14H,3,7H2,1-2H3

InChI Key

MNFPUXWQBCKTFN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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